molecular formula C21H19NO3S B3480173 ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B3480173
M. Wt: 365.4 g/mol
InChI Key: JPKNKTBZMZMPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate, also known as ethyl phenylacetylthiophene-2-carboxylate, is a chemical compound with a molecular formula C22H19NO3S. It is a member of the thiophene family of organic compounds and has potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to have potential biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate in lab experiments include its relatively simple synthesis, good yield and purity, and potential for the synthesis of novel compounds. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the use of ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate in scientific research. One potential direction is the synthesis of novel thiophene-based compounds with potential biological activities such as anticancer, antimicrobial, and antiviral properties. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.

Scientific Research Applications

Ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has potential applications in scientific research as a building block for the synthesis of other compounds. It can be used as a starting material for the synthesis of novel thiophene-based compounds with potential biological activities.

properties

IUPAC Name

ethyl 5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-2-25-21(24)17-14-18(16-11-7-4-8-12-16)26-20(17)22-19(23)13-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKNKTBZMZMPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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